molecular formula C7H5BrF2Zn B1587861 (3,4-Difluorobenzyl)zinc(II) bromide CAS No. 307496-34-0

(3,4-Difluorobenzyl)zinc(II) bromide

Cat. No. B1587861
M. Wt: 272.4 g/mol
InChI Key: NXKQWSPHMLPJIC-UHFFFAOYSA-M
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Description

“(3,4-Difluorobenzyl)zinc(II) bromide” is an indispensable reagent in the biomedical domain. It finds extensive application in the synthesis of pharmaceutical drugs and organic compounds . Its exceptional characteristics render it pivotal in the advancement and manufacture of therapeutic agents targeting a multitude of ailments .


Molecular Structure Analysis

The molecular formula of “(3,4-Difluorobenzyl)zinc(II) bromide” is F2C6H3CH2ZnBr . The IUPAC name is bromozinc(1+);1,2-difluoro-4-methanidylbenzene. The molecular weight is 272.4 g/mol.


Physical And Chemical Properties Analysis

“(3,4-Difluorobenzyl)zinc(II) bromide” has a molecular weight of 272.41 g/mol . The exact mass is 269.88341 g/mol and the monoisotopic mass is 269.88341 g/mol . The compound has a complexity of 102 .

Scientific Research Applications

Photodynamic Therapy and Photocatalytic Applications

Zinc compounds, particularly zinc(II) phthalocyanine derivatives, have been studied for their applications in photodynamic therapy (PDT) for cancer treatment and photocatalytic activities. These compounds exhibit remarkable properties such as high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic mechanisms. The specific attributes of zinc phthalocyanine compounds, including their spectroscopic, photophysical, and photochemical properties, make them potent candidates for treating cancer through PDT and environmental photocatalysis (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2021; Öncül, Öztürk, & Pişkin, 2022).

Synthesis of Functional Organic Molecules

Organic synthesis utilizing zinc-based reagents for the incorporation of fluorinated groups into molecules is a significant area of research. The creation of polyfluorinated zinc reagents and their application in cross-coupling reactions to produce CF2CF2-containing organic molecules demonstrates the utility of zinc compounds in synthesizing fluorinated compounds. These reagents offer a practical synthetic tool for producing functional molecules with CF2CF2 fragments, highlighting their potential in drug development and material science (Tamamoto, Yamada, & Konno, 2018).

Environmental Applications and Gas Storage

Zinc-based metal-organic frameworks (MOFs) have been explored for environmental applications, including the adsorptive removal of sulfur compounds and hydrogen storage. MOFs like IRMOF-3 have demonstrated exceptional performance in removing sulfur compounds at ambient temperature, offering a solution for purifying gas streams. Additionally, MOFs such as MOF-5 have shown potential in hydrogen storage, highlighting their importance in clean energy applications (Wang et al., 2014; Rosi et al., 2003).

Safety And Hazards

“(3,4-Difluorobenzyl)zinc(II) bromide” has several hazards associated with it. These include H225 - Highly flammable liquid and vapor, H261 - In contact with water releases flammable gases, H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, and H351 - Suspected of causing cancer .

properties

IUPAC Name

bromozinc(1+);1,2-difluoro-4-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKQWSPHMLPJIC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzylzinc bromide

CAS RN

307496-34-0
Record name 307496-34-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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